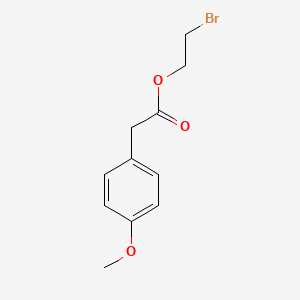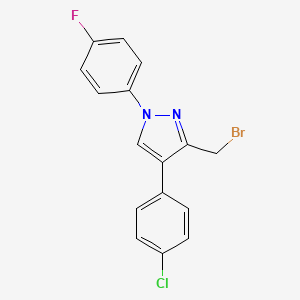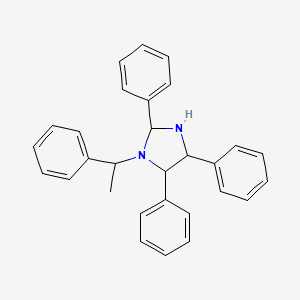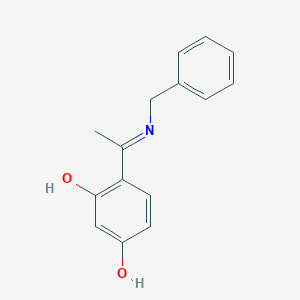![molecular formula C18H13NO B14430912 7-Methylbenzo[a]acridin-12(7H)-one CAS No. 83076-37-3](/img/structure/B14430912.png)
7-Methylbenzo[a]acridin-12(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenzo[a]acridin-12(7H)-one: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fused benzene and acridine ring system with a methyl group at the 7th position and a ketone group at the 12th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[a]acridin-12(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chloroacridine and a suitable methylating agent.
Methylation: The methylation of 9-chloroacridine is carried out using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the acridine ring system. This step often involves heating the intermediate in the presence of a strong acid or base.
Oxidation: The final step involves the oxidation of the methyl group to form the ketone group at the 12th position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylbenzo[a]acridin-12(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the methyl or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
7-Methylbenzo[a]acridin-12(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of DNA intercalation and the development of new DNA-binding agents. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in the development of new anticancer and antimicrobial agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials, such as dyes and pigments. It is also used in the development of new catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methylbenzo[a]acridin-12(7H)-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. It can also inhibit the activity of certain enzymes, leading to the disruption of various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylbenzo[a]pyrene: This compound has a similar structure but lacks the acridine ring system. It is known for its carcinogenic properties and is used in the study of cancer.
12-Methylbenzo[a]acridine: This compound has a similar structure but with the methyl group at the 12th position. It is used in the study of DNA intercalation and enzyme inhibition.
7,12-Dimethylbenzo[a]anthracene: This compound has a similar structure but with two methyl groups at the 7th and 12th positions. It is used in the study of cancer and other diseases.
Uniqueness
7-Methylbenzo[a]acridin-12(7H)-one is unique due to its specific structure, which includes both a methyl group at the 7th position and a ketone group at the 12th position. This unique structure gives the compound distinct chemical and physical properties, making it useful for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
| 83076-37-3 | |
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]acridin-12-one |
InChI |
InChI=1S/C18H13NO/c1-19-15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11H,1H3 |
Clé InChI |
AOYDTQWTKZEBGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/no-structure.png)





![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

